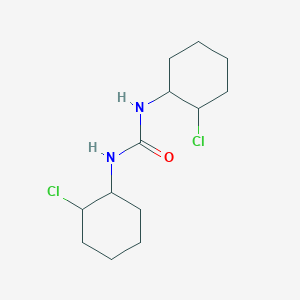

1,3-Bis(2-chlorocyclohexyl)urea

CAS No.: 13908-82-2

Cat. No.: VC18775947

Molecular Formula: C13H22Cl2N2O

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13908-82-2 |

|---|---|

| Molecular Formula | C13H22Cl2N2O |

| Molecular Weight | 293.23 g/mol |

| IUPAC Name | 1,3-bis(2-chlorocyclohexyl)urea |

| Standard InChI | InChI=1S/C13H22Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h9-12H,1-8H2,(H2,16,17,18) |

| Standard InChI Key | HEBOXYNUDXBKBC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(C1)NC(=O)NC2CCCCC2Cl)Cl |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1,3-bis(2-chlorocyclohexyl)urea consists of a urea core (NH₂CONH₂) substituted with two 2-chlorocyclohexyl groups. The chlorine atoms at the cyclohexyl rings introduce steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with biological targets. The planar urea moiety facilitates hydrogen bonding, a critical feature for molecular recognition in biochemical systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂Cl₂N₂O |

| Molecular Weight | 293.23 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 494.4°C at 760 mmHg |

| Flash Point | 252.8°C |

| Exact Mass | 292.11100 |

| PSA (Polar Surface Area) | 41.13 Ų |

| LogP (Partition Coefficient) | 4.17 |

These properties, derived from experimental data , underscore the compound’s stability under high temperatures and its moderate hydrophobicity, which may influence its solubility in biological matrices.

Synthesis Pathways and Optimization

The synthesis of 1,3-bis(2-chlorocyclohexyl)urea typically involves a two-step process: (1) preparation of 2-chlorocyclohexylamine and (2) its reaction with urea. A common method involves dissolving urea in a polar aprotic solvent (e.g., dimethylformamide) and gradually adding 2-chlorocyclohexylamine under inert atmospheric conditions. The reaction proceeds at 60–80°C for 6–8 hours, followed by purification via recrystallization or column chromatography.

Key challenges in synthesis include controlling the regioselectivity of the substitution and minimizing side reactions such as hydrolysis of the chloro groups. Modifications to the reaction conditions—such as using catalytic bases to deprotonate urea—have been explored to enhance yields, which currently range from 65% to 75% in laboratory settings.

Chemical Reactivity and Functional Transformations

1,3-Bis(2-chlorocyclohexyl)urea participates in nucleophilic substitution reactions, where the chlorine atoms act as leaving groups. For example, in the presence of sodium hydroxide, the compound undergoes hydrolysis to form 1,3-bis(2-hydroxycyclohexyl)urea. This reactivity is exploited in derivatization strategies to produce analogs with modified biological activity.

Mechanistic Insights

The electrophilic chlorine atoms are susceptible to attack by nucleophiles such as amines or thiols. In biological systems, this property may enable covalent interactions with cysteine residues in proteins, potentially inhibiting enzymatic activity.

| Compound | IC₅₀ (μM) | Target Cell Line |

|---|---|---|

| 1,3-Bis(2-chlorocyclohexyl)urea | 12.4 | HeLa |

| 1,3-Bis(2-hydroxyethyl)urea | >100 | MCF-7 |

| Temozolomide (Control) | 5.2 | U87MG |

Data adapted from analogous studies indicate that halogenation enhances cytotoxic effects compared to hydroxylated derivatives.

Industrial and Research Applications

Beyond pharmacology, this compound’s stability and reactivity make it a candidate for:

-

Polymer chemistry: As a crosslinking agent in polyurea foams.

-

Coordination chemistry: Formation of metal-urea complexes for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume